molecular formula C6H12ClNO3S B2822388 Cycloalliin hydrochloride CAS No. 91673-63-1

Cycloalliin hydrochloride

Cat. No.: B2822388
CAS No.: 91673-63-1
M. Wt: 213.68
InChI Key: GTNAIFGSWCJGOF-UHFFFAOYSA-N
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Description

Cycloalliin hydrochloride is a derivative of cycloalliin, an organosulfur compound found in garlic (Allium sativum). This compound is known for its various health benefits, including antioxidative, antithrombotic, and hypolipidemic properties . This compound is often used in research due to its stability and potential therapeutic applications.

Mechanism of Action

Target of Action

Cycloalliin hydrochloride is a sulfur-containing imino acid found in garlic and onion .

Mode of Action

It’s known that cycloalliin inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis, in a dose-dependent manner . It also significantly reduces α-melanocyte-stimulating hormone-induced melanin levels and both protein and mRNA levels of tyrosinase .

Biochemical Pathways

Cycloalliin significantly inhibits the activity of adenylate cyclase, an enzyme involved in the cyclic adenosine monophosphate-signaling pathway during melanogenesis . Consequently, mRNA and protein expression of tyrosinase is reduced significantly . This suggests that cycloalliin may affect the biochemical pathways involved in melanogenesis.

Pharmacokinetics

One study suggests that the oral absorption of cycloalliin is rapid with a tmax about 05 h, and the absolute bioavailability is about 10% . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound has been shown to have several beneficial effects. It exhibits antioxidative, antithrombotic, hypolipidemic, hypoglycemic, antihypertensive, and anti-Alzheimer’s disease effects . Additionally, it has been shown to inhibit melanin biosynthesis in B16 mouse melanoma cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the levels of cycloalliin and polyphenols in garlic increased under alkaline conditions . Furthermore, the storage condition of this compound is recommended to be at 2-10 degrees Celsius , suggesting that temperature can influence its stability. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloalliin can be extracted from garlic using principal component analysis (PCA). The optimal extraction conditions include a temperature range of 40-80°C, an extraction time of 0.5-12 hours, and a pH range of 4-12. The highest yield of cycloalliin is achieved at 80°C, with an incubation time of 12 hours, and at pH 10 .

Industrial Production Methods: Industrial production of cycloalliin hydrochloride involves the extraction of cycloalliin from garlic, followed by its conversion to the hydrochloride form. This process ensures the compound’s stability and enhances its solubility for various applications .

Chemical Reactions Analysis

Types of Reactions: Cycloalliin hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Cycloalliin can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert cycloalliin back to its thiol form.

    Substitution: Cycloalliin can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted organosulfur compounds.

Comparison with Similar Compounds

Cycloalliin hydrochloride is unique compared to other organosulfur compounds due to its stability and specific health benefits. Similar compounds include:

This compound stands out due to its stability and broader range of health benefits, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S.ClH/c1-4-2-11(10)3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNAIFGSWCJGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)CC(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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